Sodium dichlorofluoroacetate

Description

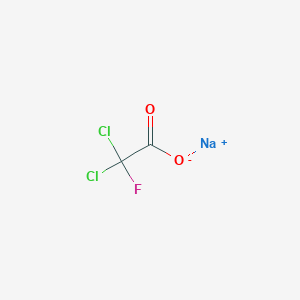

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,2-dichloro-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2FO2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJLVZAQCUZJQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(Cl)Cl)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2FNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399650 | |

| Record name | SODIUM DICHLOROFLUOROACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2837-90-3 | |

| Record name | SODIUM DICHLOROFLUOROACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dichlorofluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature, Structural Characteristics, and Contextual Relevance of Sodium Dichlorofluoroacetate

Systematic Nomenclature and Chemical Structure Elucidation

Sodium dichlorofluoroacetate is a synthetic chemical compound with the molecular formula C2Cl2FNaO2. nih.gov According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, its systematic name is sodium 2,2-dichloro-2-fluoroacetate. nih.gov The compound is the sodium salt of dichlorofluoroacetic acid. nih.gov

The chemical structure consists of a central carbon atom bonded to two chlorine atoms, one fluorine atom, and a carboxylate group. The negative charge of the carboxylate group is balanced by a sodium ion (Na+).

Key Identifiers for this compound:

| Identifier | Value |

|---|---|

| Molecular Formula | C2Cl2FNaO2 nih.gov |

| IUPAC Name | sodium;2,2-dichloro-2-fluoroacetate nih.gov |

| CAS Number | 2837-90-3 nih.gov |

| Molar Mass | 168.91 g/mol nih.gov |

Positional Isomerism and Stereochemical Considerations within Halogenated Acetate (B1210297) Class

Isomerism is a key concept in understanding the properties and reactivity of halogenated acetates. Positional isomerism, a type of constitutional isomerism, arises when functional groups occupy different positions on a carbon skeleton. unacademy.com In the case of halogenated acetates, the identity and location of the halogen atoms on the acetate backbone can lead to a variety of positional isomers. For example, dichlorofluoroacetate has isomers based on the arrangement of the chlorine and fluorine atoms on the alpha-carbon.

Stereoisomerism, where molecules have the same connectivity but differ in the spatial arrangement of their atoms, is also a significant consideration. quora.com The presence of a chiral center, typically a carbon atom attached to four different groups, can lead to the existence of enantiomers (non-superimposable mirror images). docbrown.info In the context of halogenated acetates, the substitution pattern can create such chiral centers. The stereochemistry of reactions involving halogenated acetals can be highly selective and is influenced by the nature of the halogen and the reaction conditions. nih.govresearchgate.net Computational and kinetic studies suggest that these reactions often proceed through open-form oxocarbenium ions rather than cyclic halonium ions. nih.govresearchgate.net The stereochemical outcome is influenced by factors such as electrostatic interactions and hyperconjugation. nih.govnih.gov

Relationship to Structurally Related Halogenated Acetates in Academic Research

Sodium Dichloroacetate (B87207) (DCA): A Closely Related Investigational Compound

Sodium dichloroacetate (DCA), the sodium salt of dichloroacetic acid, is a closely related halogenated acetate that has been the subject of extensive scientific research. cancerquest.org DCA is a small, water-soluble molecule that has been investigated for its potential as a metabolic modulator. researchopenworld.com It acts by inhibiting the enzyme pyruvate (B1213749) dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase complex (PDC). nih.gov This activation shunts pyruvate into the mitochondria for oxidation, thereby promoting glucose oxidation. researchopenworld.com

Research into DCA has explored its effects on various metabolic disorders, including congenital lactic acidosis. cancerquest.orgmdpi.com Studies have shown that DCA can lower blood lactate (B86563) levels in these conditions. mdpi.com Furthermore, DCA's ability to modulate cellular metabolism has led to investigations into its potential applications in oncology. cancerquest.orgresearchopenworld.com The "Warburg effect," a metabolic shift towards aerobic glycolysis observed in many cancer cells, can be counteracted by DCA, which promotes mitochondrial glucose oxidation and can induce apoptosis in cancer cells. nih.gov

Sodium Chlorodifluoroacetate: Applications in Fluorination Chemistry

Sodium chlorodifluoroacetate (SCDA) is another structurally similar compound that has found significant application in synthetic organic chemistry. nih.gov It serves as a precursor for the generation of difluorocarbene, a highly reactive intermediate. acs.orgacs.org This is typically achieved through thermal decarboxylation. orgsyn.org

The in-situ generation of difluorocarbene from SCDA allows for various difluoromethylation reactions, which are crucial in the synthesis of pharmaceuticals and agrochemicals. acs.orgchemimpex.com The introduction of a difluoromethyl group can significantly alter the biological properties of a molecule. orgsyn.org SCDA is considered a cost-effective and stable reagent for these transformations. acs.org It has been used for the difluoromethylation of a range of nucleophiles, including thiols, nitrogen heterocycles, and phenols. acs.orgorgsyn.org

Historical Context of Research on Halogenated Carboxylates and Metabolic Modulators

The study of halogenated organic compounds, including halogenated carboxylic acids, has a long history in both chemical synthesis and biochemical research. researchgate.netscience.gov These compounds have been instrumental as tools to probe and understand various biological processes. researchgate.net The introduction of halogen atoms can dramatically alter the chemical and physical properties of a molecule, making them valuable for a wide range of applications.

In parallel, the field of metabolic modulation has gained increasing attention as a therapeutic strategy for various diseases, including cardiovascular conditions and cancer. nih.govmdpi.comnih.gov The concept revolves around altering cellular metabolism to achieve a therapeutic benefit. frontiersin.org Metabolic modulators can target specific enzymes or transport proteins involved in key metabolic pathways, such as fatty acid and glucose oxidation. nih.govcardiologyresearchjournal.com The recognition that metabolic alterations are not just a consequence but also a driver of cellular signaling has opened new avenues for therapeutic intervention. frontiersin.org

Synthetic Methodologies and Chemical Transformations of Dichlorofluoroacetate Derivatives

Advanced Synthetic Routes to Sodium Dichlorofluoroacetate

The conventional synthesis of this compound typically involves the neutralization of dichlorofluoroacetic acid with a sodium base, such as sodium hydroxide (B78521). orgsyn.org A common laboratory preparation involves the slow addition of a methanolic solution of dichlorofluoroacetic acid to a cooled, stirred solution of sodium hydroxide in methanol (B129727), ensuring the temperature is kept below 40°C. orgsyn.org The resulting salt can be isolated in essentially quantitative yield after removing the methanol under reduced pressure and drying the product. orgsyn.org

More advanced methodologies focus on improving safety, scalability, and the use of more environmentally benign starting materials. While detailed proprietary industrial methods are not extensively published, research into alternative fluorinating agents and reaction conditions continues to be an active area.

Precursor Chemistry and Formation of Fluorinated Carbene Species

This compound is a well-established and convenient precursor for the in-situ generation of difluorocarbene (:CF₂), a highly reactive intermediate with significant applications in organic synthesis. cas.cnorgsyn.org The generation of difluorocarbene from this compound is typically achieved through thermal decarboxylation. cas.cnorgsyn.org

Generation and Reactivity of Difluorocarbenes from Halogenated Acetates

The thermal decomposition of this compound in a suitable high-boiling solvent, such as diglyme (B29089), leads to the elimination of carbon dioxide and sodium chloride, generating difluorocarbene. orgsyn.orgresearchgate.net This process requires elevated temperatures, often around 160°C. orgsyn.org The reaction rate is dependent on the temperature, and careful control is necessary to avoid a dangerous buildup of the salt, which could lead to a violent exothermic decomposition. orgsyn.org

Difluorocarbene is an electrophilic species that readily reacts with a variety of nucleophiles and unsaturated systems. Its reactivity is influenced by the two fluorine atoms, which stabilize the carbene through back-bonding but also make the carbon atom electron-deficient. cas.cn Common reactions involving difluorocarbene generated from this compound include:

Cyclopropanation: Difluorocarbene adds to alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. This is a powerful method for introducing the difluoromethylene group into cyclic systems. cas.cn

Insertion into X-H bonds: Difluorocarbene can insert into O-H, N-H, and S-H bonds of alcohols, phenols, amines, and thiols to form difluoromethyl ethers, amines, and thioethers. orgsyn.orgnih.gov

Wittig-type reactions: In the presence of triphenylphosphine, the thermal decomposition of this compound can generate a difluoromethylenephosphorane intermediate, which can then react with aldehydes and ketones to produce gem-difluoroolefins. orgsyn.org

The choice of reaction conditions, such as temperature and solvent, can influence the efficiency and selectivity of these transformations. For instance, carrying out the reaction in refluxing 1,2-dimethoxyethane (B42094) can also yield the desired products, albeit over a longer reaction time. nih.gov

Radical Fluoroalkylation and Late-Stage Functionalization Strategies

While this compound is primarily known as a source of difluorocarbene for ionic reactions, the resulting difluoromethyl group is a key moiety in radical fluoroalkylation and late-stage functionalization. The direct use of this compound as a radical precursor is less common; however, the difluoromethylated products derived from it can be precursors for further radical transformations.

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves introducing functional groups into complex molecules at a late stage of the synthesis. nih.gov The difluoromethyl group, readily installed using difluorocarbene from this compound, can significantly alter the physicochemical and biological properties of a molecule. nih.gov For example, the introduction of a difluoromethoxy group into a phenol-containing drug candidate can improve its metabolic stability and lipophilicity. orgsyn.org This direct C-H functionalization circumvents the need for lengthy de novo syntheses. scispace.com

Chemo- and Regioselective Reactions Involving Dichlorofluoroacetate Moieties

The reactions of difluorocarbene generated from this compound can exhibit high levels of chemo- and regioselectivity.

Chemoselectivity is observed in molecules with multiple reactive sites. For example, difluorocarbene will preferentially react with more electron-rich (nucleophilic) double bonds over electron-deficient ones. Similarly, it will selectively insert into the more acidic X-H bonds.

Regioselectivity is crucial when a molecule possesses multiple sites for potential reaction. In the context of difluorocyclopropanation, the addition of difluorocarbene to unsymmetrical alkenes is generally regioselective, favoring addition to the more electron-rich double bond. Computational studies, often employing Density Functional Theory (DFT), can help predict and rationalize the regioselectivity of difluorocarbene additions. researchgate.net These studies indicate that the reaction pathway and the stability of the transition states play a key role in determining the final product distribution. researchgate.net

Derivatization Strategies for Investigating Structure-Activity Relationships

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and agrochemistry to understand how the chemical structure of a compound influences its biological activity. researchgate.net The difluoromethyl group, introduced via this compound, is a valuable pharmacophore due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl or thiol groups. nih.gov

Derivatization strategies for SAR studies involving dichlorofluoroacetate-derived moieties often focus on:

Positional Isomerism: Introducing the difluoromethyl group at different positions on a parent scaffold to probe the importance of its location for biological activity.

Bioisosteric Replacement: Replacing key functional groups (e.g., -OH, -SH, -NH₂) with a -OCF₂H, -SCF₂H, or -NHCF₂H group to assess the impact on potency, selectivity, and pharmacokinetic properties.

Modulation of Physicochemical Properties: The lipophilicity and hydrogen bonding capacity of a molecule can be fine-tuned by the introduction of a difluoromethyl group, which can be systematically studied to optimize drug-like properties.

For example, a series of analogues of a biologically active compound can be synthesized with the difluoromethyl group at various positions, and their activity can be compared to elucidate the optimal substitution pattern for target engagement. nih.gov

Green Chemistry Approaches in Dichlorofluoroacetate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of this compound synthesis and its applications, several green chemistry approaches are being explored:

Alternative Solvents and Reagents: Replacing hazardous solvents like diglyme with safer alternatives is a key goal. The development of alternative, non-ozone-depleting difluorocarbene precursors is also an active area of research. cas.cn For instance, the use of fluoroform (CHF₃), a non-toxic and inexpensive gas, has been investigated as a difluorocarbene source under two-phase conditions, offering a potentially greener alternative to halogenated acetates. acs.org

Energy Efficiency: The thermal generation of difluorocarbene from this compound requires high temperatures, which is energy-intensive. Research into catalytic methods, such as photoredox catalysis, for generating difluorocarbene under milder conditions could significantly improve the energy efficiency of these processes. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. While the generation of difluorocarbene from this compound has good atom economy for the carbene itself, the formation of stoichiometric amounts of sodium chloride and carbon dioxide as byproducts is a consideration.

Flow Chemistry: Continuous flow processes offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling reactive intermediates like difluorocarbene, and the potential for easier scale-up. nih.govbioduro.com The controlled generation and immediate consumption of difluorocarbene in a flow reactor can minimize the risks associated with its accumulation. nih.gov

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of fluorinated compounds. While the direct enzymatic synthesis of this compound is not established, enzymatic methods for difluoromethylation are being explored and could provide a greener route to difluoromethylated compounds in the future. cas.cn

By integrating these green chemistry principles, the synthesis and application of this compound and its derivatives can be made more sustainable and environmentally responsible.

Biochemical and Molecular Mechanisms of Action of Halogenated Acetates: Implications for Dichlorofluoroacetate

Modulation of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Activity by Halogenated Acetates

Halogenated acetates, most notably dichloroacetate (B87207) (DCA), function as inhibitors of pyruvate dehydrogenase kinase (PDK). nih.govnih.govdcchemicals.combiocrick.com PDK is a crucial regulatory enzyme within the mitochondria that phosphorylates and thereby inactivates the E1α subunit of the pyruvate dehydrogenase complex (PDC). nih.gov By inhibiting PDK, DCA prevents the inactivation of PDC, leading to a metabolic shift from glycolysis towards glucose oxidation. nih.govnih.gov This action effectively enhances the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. nih.govmdpi.com

Enzyme Kinetics and Isozyme Specificity of PDK Inhibition

The inhibitory action of DCA on PDK is not uniform across all its isoforms. There are four known isoforms of PDK (PDK1, PDK2, PDK3, and PDK4), which exhibit distinct biochemical properties, tissue-specific expression patterns, and sensitivities to inhibitors. nih.gov Research indicates that DCA's inhibitory potency varies among these isozymes. Specifically, PDK2 is the most sensitive to inhibition by DCA, followed by PDK4, PDK1, and finally PDK3, which is the least sensitive. nih.gov

This isoform-specific inhibition has significant implications for the pharmacological effects of halogenated acetates in different cell types. nih.gov For instance, in certain cancer cells, DCA has been shown to reduce the abundance of PDK1, while in skeletal muscle cells, it suppresses both PDK1 and PDK2. nih.gov The inhibition of PDK by DCA is an acute event, leading to reduced phosphorylation of the pyruvate dehydrogenase E1α subunit within an hour of treatment. nih.gov Beyond direct inhibition, DCA can also decrease the total cellular protein levels of specific PDK isoforms, suggesting a more prolonged effect on PDC activity. nih.gov

| PDK Isoform | Sensitivity to DCA | Apparent Ki (Inhibition Constant) |

|---|---|---|

| PDK2 | Most Sensitive | ~0.2 mM |

| PDK4 | Intermediate | Data varies |

| PDK1 | Intermediate | Data varies |

| PDK3 | Least Sensitive | ~8.0 mM |

This table summarizes the differential sensitivity of Pyruvate Dehydrogenase Kinase (PDK) isozymes to inhibition by dichloroacetate (DCA). The apparent Ki values indicate a 40-fold difference in sensitivity between the most and least sensitive isoforms. ijper.org

Downstream Metabolic Reprogramming: Glycolysis, Oxidative Phosphorylation, and Lactate (B86563) Metabolism

The inhibition of PDK by halogenated acetates initiates a significant metabolic shift within the cell. By activating the pyruvate dehydrogenase complex, these compounds divert pyruvate from lactate production towards the TCA cycle and subsequent oxidative phosphorylation. nih.govnih.gov This reprogramming results in a shift from anaerobic glycolysis to aerobic respiration, a process that is particularly relevant in cancer cells which often exhibit a preference for glycolysis even in the presence of oxygen (the Warburg effect). nih.govresearchgate.net

This metabolic reprogramming has several key consequences:

Glycolysis and Oxidative Phosphorylation: DCA treatment promotes a shift from a glycolytic phenotype towards an oxidative phosphorylation phenotype. researchgate.net This is characterized by an increase in mitochondrial oxygen consumption and a decrease in the reliance on glycolysis for ATP production. nih.govmdpi.com

Lactate Metabolism: A primary outcome of enhanced PDC activity is a reduction in the conversion of pyruvate to lactate. nih.govnih.gov DCA has been shown to lower lactate concentrations in various contexts, including in exercising humans and in cell culture models. nih.govwashington.edunih.gov By stimulating the oxidation of lactate, DCA can reduce lactate accumulation. washington.edu

Impact on Mitochondrial Function and Cellular Bioenergetics

Restoration of Mitochondrial Oxidative Phosphorylation

In conditions where mitochondrial function is impaired, such as in certain mitochondrial diseases or cancer, halogenated acetates like DCA can help restore oxidative phosphorylation. mdpi.comnih.govnih.gov By promoting the flow of pyruvate into the TCA cycle, DCA enhances the supply of substrates (NADH and FADH2) for the electron transport chain, thereby boosting mitochondrial respiration and ATP production. mdpi.comdrugs.com Studies have demonstrated that DCA can improve mitochondrial function, physiology, and even morphology in models of mitochondrial disease. nih.govnih.gov In some contexts, DCA treatment has been observed to increase mitochondrial oxygen consumption, indicative of enhanced oxidative phosphorylation. nih.gov

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

By shifting the metabolic state of cancer cells and increasing the production of reactive oxygen species (ROS) within the mitochondria, halogenated acetates can induce programmed cell death, or apoptosis. dcchemicals.comnih.govnih.gov The hyperpolarized mitochondrial membrane potential often seen in cancer cells can be reversed by DCA, which is a key step in the initiation of apoptosis. nih.gov This pro-apoptotic effect is consistent with a mitochondrial-regulated mechanism of cell death. nih.gov In various cancer cell lines, including those from epithelial ovarian and endometrial cancers, DCA has been shown to effectively induce apoptosis. nih.govnih.gov

Interaction with Other Key Cellular Signaling Networks

The effects of halogenated acetates extend beyond direct metabolic modulation and involve interactions with other critical cellular signaling pathways. One important target is the hypoxia-inducible factor-1α (HIF-1α) pathway. HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia and promotes a glycolytic metabolism, in part by upregulating PDK1. nih.gov Studies have shown that the DCA-induced suppression of PDK1 can be partially dependent on HIF-1α in cancer cells. nih.gov

However, the mechanisms are complex and can be cell-type specific. For example, the reduction of PDK1 protein levels by DCA in cancer cells was partially dependent on HIF-1α, but this was not the case in skeletal muscle cells. nih.gov Furthermore, research has indicated that the effects of DCA on PDK abundance are not mediated by the mTOR signaling pathway, the proteasome, or mitochondrial proteases, suggesting the involvement of other, yet to be fully characterized, transcriptional and post-transcriptional regulatory mechanisms. nih.gov

Comparative Mechanistic Analysis with Related Halogenated Carboxylates

The biochemical and molecular actions of halogenated acetates are diverse, with specific mechanisms often dictated by the nature and number of halogen substituents. While the mechanisms of action for dichloroacetate (DCA) and trichloroacetate (TCA) have been extensively investigated, data on sodium dichlorofluoroacetate remains less comprehensive. However, a comparative analysis provides insights into its potential biological activities.

A primary mechanism of action for dichloroacetate is the inhibition of pyruvate dehydrogenase kinase (PDK). uzh.ch PDK is a key regulatory enzyme that phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, DCA effectively locks PDC in its active state, promoting the conversion of pyruvate to acetyl-CoA and stimulating mitochondrial oxidative phosphorylation. uzh.ch This metabolic shift from glycolysis to oxidative phosphorylation is a cornerstone of DCA's therapeutic potential in conditions characterized by impaired mitochondrial function. nih.govmdpi.comd-nb.infonih.gov In contrast, the direct effects of trichloroacetate and dichlorofluoroacetate on PDK are not as well-established.

Oxidative stress is another significant mechanism shared by halogenated acetates, including DCA and TCA. uzh.ch Both compounds have been shown to induce the production of reactive oxygen species (ROS), leading to cellular damage. uzh.ch The induction of oxidative stress is considered a key factor in the hepatocarcinogenicity of these compounds in rodents. uzh.ch While direct studies on dichlorofluoroacetate-induced oxidative stress are limited, its structural similarity to DCA and TCA suggests it may also have the capacity to generate ROS.

Peroxisome proliferation is a hallmark of exposure to certain halogenated compounds, particularly TCA. Trichloroethylene (B50587), which is metabolized to TCA and DCA, is considered a relatively weak peroxisome proliferator. nih.gov The activation of the peroxisome proliferator-activated receptor alpha (PPARα) is believed to play a significant role in the liver tumors induced by these compounds. nih.govnih.gov The potential for dichlorofluoroacetate to act as a peroxisome proliferator has not been extensively studied.

The metabolism of these compounds also offers insights into their mechanisms. Dichloroacetic acid has been shown to undergo enzymatic degradation. mdpi.com The metabolism of 1,1-dichloro-1-fluoroethane (HCFC-141b) in humans and rats leads to the formation of dichlorofluoroacetic acid, which is then excreted. wikipedia.org This indicates that biological systems have pathways to process this fluorinated acetate (B1210297), though the downstream metabolic consequences are not fully understood.

The following interactive data tables summarize the comparative mechanistic aspects of these halogenated carboxylates based on available research findings.

Table 1: Comparative Mechanistic Overview of Halogenated Acetates

| Feature | Dichloroacetate (DCA) | Trichloroacetate (TCA) | This compound |

| Primary Molecular Target | Pyruvate Dehydrogenase Kinase (PDK) uzh.ch | Not clearly defined | Not well-elucidated |

| Effect on Cellular Metabolism | Shifts metabolism from glycolysis to oxidative phosphorylation nih.gov | Less defined metabolic effects | Largely unknown |

| Induction of Oxidative Stress | Yes uzh.ch | Yes uzh.ch | Presumed, but not well-documented |

| Peroxisome Proliferation | Weak inducer nih.gov | Inducer nih.gov | Not well-studied |

| Involvement of PPARα | Yes, in some effects nih.gov | Yes nih.gov | Not investigated |

Table 2: Detailed Research Findings on the Mechanisms of Dichloroacetate and Trichloroacetate

| Mechanism | Dichloroacetate (DCA) Research Findings | Trichloroacetate (TCA) Research Findings |

| Enzyme Inhibition | Inhibits all four isoforms of Pyruvate Dehydrogenase Kinase (PDK). uzh.ch | Less evidence for direct, potent enzyme inhibition as a primary mechanism. |

| Mitochondrial Effects | Improves mitochondrial function in some disease models. nih.govd-nb.info Can also lead to mitochondrial dysfunction and reduced oxygen consumption in cancer cells. mdpi.comnih.gov | Can contribute to mitochondrial stress through the induction of ROS. |

| Gene Expression | Can alter the expression of genes involved in metabolism and cell growth. nih.gov | Alters gene expression, particularly those regulated by PPARα. nih.gov |

| Cellular Proliferation | Can inhibit the proliferation of cancer cells. mdpi.com | Can stimulate hepatocyte proliferation. nih.gov |

| Carcinogenicity | Induces liver tumors in rodents, with a proposed non-genotoxic mechanism involving altered cell growth and apoptosis. uzh.ch | Induces liver tumors in rodents, strongly associated with peroxisome proliferation and oxidative stress. nih.gov |

Pharmacological and Preclinical Investigations of Dichlorofluoroacetate and Analogues

In Vitro Cellular Responses to Dichlorofluoroacetate Exposure

In vitro studies have been crucial in elucidating the cellular responses to exposure to dichlorofluoroacetate analogues like sodium dichloroacetate (B87207) (DCA). A primary focus of this research has been on cancer cells, where DCA has been shown to induce cell death. nih.gov However, the response is not uniform across all cell types. Studies have demonstrated that while some cancer cell lines exhibit high levels of cell death early in treatment, others show a delayed response or resistance. nih.gov For instance, HCT116 cancer cells were found to be unaffected by a 0.5 mM concentration of DCA. nih.gov Interestingly, noncancerous cells are not universally resistant to DCA, with some lines also undergoing cell death upon exposure. nih.gov

The cytotoxic effects of DCA are often linked to its ability to induce apoptosis. nih.gov This programmed cell death is a key mechanism in its anti-cancer activity. nih.gov Furthermore, the efficacy of DCA can be enhanced when used in combination with other therapeutic agents. Research has shown that DCA can increase the cytotoxicity of certain platinum-based chemotherapy drugs, such as carboplatin (B1684641) and satraplatin, in various cancer cell lines, including small cell lung cancer and ovarian cancer. nih.gov Similarly, when combined with metformin, DCA has demonstrated an enhanced cytotoxic and cytostatic action against Lewis lung carcinoma cells in vitro. exp-oncology.com.ua This combination led to a significant decrease in viable cells, an increase in dead cells, and a notable rise in apoptosis. exp-oncology.com.ua

The table below summarizes the observed in vitro cellular responses to DCA exposure in different cell lines.

| Cell Line Type | Observed Response to DCA | Key Findings |

| Various Cancer Cells | Induction of cell death | Rate and timing of cell death vary between cell lines. nih.gov |

| HCT116 Cancer Cells | Unaffected at 0.5 mM | Demonstrates resistance in certain cancer cell types. nih.gov |

| Noncancerous Cells | Cell death observed | Challenges the notion of cancer-specific cytotoxicity. nih.gov |

| Lung/Breast Cancer, Glioblastoma | Promotion of apoptosis | Linked to a shift in cellular metabolism. nih.gov |

| Lewis Lung Carcinoma | Enhanced cytotoxicity with metformin | Synergistic effect leading to increased apoptosis. exp-oncology.com.ua |

In Vivo Efficacy Studies in Mechanistic Disease Models

The promising results from in vitro studies have led to the investigation of dichlorofluoroacetate analogues in in vivo disease models, particularly in the context of cancer. These studies aim to understand how the metabolic reprogramming induced by these compounds translates to therapeutic efficacy in a whole organism.

A hallmark of many cancer cells is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. nih.govmdpi.com Dichloroacetate (DCA) directly targets this altered metabolism. nih.gov By inhibiting the enzyme pyruvate (B1213749) dehydrogenase kinase (PDK), DCA promotes the conversion of pyruvate to acetyl-CoA, thereby redirecting glucose metabolism from glycolysis towards oxidative phosphorylation within the mitochondria. nih.govnih.gov This metabolic reprogramming is a central aspect of its anti-cancer effects. nih.govnih.gov

In the context of cancer, this metabolic shift can have significant consequences. For instance, in acidic tumor microenvironments, which are common in glycolytic tumors, DCA has been shown to exert even greater inhibitory effects on the growth of acid-adapted cancer cells compared to their parental counterparts. nih.gov This suggests that the metabolic state of the tumor can influence the efficacy of DCA. nih.gov

In vivo studies have provided evidence for the therapeutic potential of DCA in modulating disease progression. In mouse models, daily administration of DCA led to a significant decrease in the growth of tumors derived from acid-adapted cancer cells. nih.gov This highlights the potential of metabolic intervention as a therapeutic strategy.

Beyond cancer, DCA has also been investigated for its neuroprotective effects. nih.gov By regulating metabolism, ameliorating oxidative stress, and attenuating neuroinflammation, DCA has shown potential in preclinical models of nervous system diseases. nih.gov

The table below outlines key findings from in vivo studies investigating the efficacy of DCA.

| Disease Model | Intervention | Outcome | Implication |

| Mouse Tumor Model (Acid-adapted cells) | Daily DCA administration | Significant decrease in tumor growth | Metabolic state of the tumor influences therapeutic response. nih.gov |

| Mouse Tumor Model (Parental cells) | Daily DCA administration | No significant effect on tumor growth | Highlights the specificity of DCA's action on metabolically altered cells. nih.gov |

Mechanisms Underlying Observed Biological Activities in Complex Systems

The biological activities of dichlorofluoroacetate analogues like DCA in complex systems are primarily attributed to their impact on cellular metabolism. The central mechanism is the inhibition of pyruvate dehydrogenase kinase (PDK). nih.govnih.gov PDK is an enzyme that phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. nih.gov By inhibiting all four isoforms of PDK, DCA effectively activates the PDH complex. nih.gov

The activation of the PDH complex is a critical regulatory point in glucose metabolism. nih.gov It facilitates the irreversible conversion of pyruvate into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production through oxidative phosphorylation. nih.gov This shift from glycolysis to glucose oxidation has several downstream consequences that contribute to the observed biological effects. nih.gov

In cancer cells, this metabolic switch can lead to a decrease in the production of lactate (B86563), a reduction in the acidic tumor microenvironment, and an increase in the production of reactive oxygen species (ROS), which can trigger apoptosis. nih.govnih.gov The decrease in mitochondrial membrane potential and the activation of potassium channels in mitochondria are also implicated in the apoptotic process induced by DCA in cancer cells. nih.gov

In the context of neuroprotection, the metabolic regulation by DCA can help to limit mitochondrial dysfunction and oxidative stress, which are key pathological features of many neurological disorders. nih.gov

Metabolic Fates and Biotransformation Pathways of Halogenated Acetates in Biological Systems

Research on Absorption, Distribution, and Elimination Processes

The absorption, distribution, and elimination of halogenated acetates are influenced by the number and type of halogen substituents. Following oral administration, di-halogenated acetates like dichloroacetate (B87207) (DCA) generally exhibit good absorption from the gastrointestinal tract. nih.gov Once absorbed, these compounds are distributed throughout the body.

The elimination of halogenated acetates follows distinct patterns based on their structure. Tri-halogenated acetates are often eliminated largely unchanged in the urine, whereas di-halogenated acetates undergo more extensive metabolism, with less than 3% of the parent compound being excreted in the urine. nih.gov For di-halogenated acetates, blood elimination half-lives are typically less than 4 hours in rats. nih.gov However, repeated administration of DCA has been shown to impair its own metabolism, leading to a prolonged half-life and decreased plasma clearance. who.int This auto-inhibition suggests that chronic exposure could lead to different pharmacokinetic profiles compared to a single exposure.

Table 1: Comparative Toxicokinetic Parameters of Dichloroacetate (DCA) in F344 Rats

| Parameter | Naïve Rats | DCA-Pretreated Rats |

| Total Body Clearance (ml hr⁻¹ kg⁻¹) | 267.4 | 42.7 |

| Blood AUC (µg ml⁻¹ hr) | 433.3 | 2406 |

Data extrapolated from studies on dichloroacetate (DCA) and may not be fully representative of sodium dichlorofluoroacetate.

Enzymatic Biotransformation Processes and Metabolite Formation

The biotransformation of di-halogenated acetates is a critical step in their detoxification and elimination. The primary enzyme responsible for the metabolism of dichloroacetate (DCA) is glutathione (B108866) S-transferase zeta 1 (GSTz1), also known as maleylacetoacetate isomerase. nih.govoup.com This enzyme catalyzes the conversion of DCA to glyoxylate (B1226380). iarc.fr The reaction is dependent on glutathione (GSH) as a cofactor. nih.govdtic.mil

The metabolism of DCA primarily occurs in the cytosol of liver cells. nih.govdtic.mil The process involves the dehalogenation of the acetate (B1210297) molecule. It is hypothesized that this compound would also be a substrate for GSTz1, undergoing a similar enzymatic dehalogenation. The presence of the fluorine atom could potentially affect the binding affinity and the rate of the enzymatic reaction.

Identification of Key Metabolites and Their Subsequent Biological Significance

The metabolism of dichloroacetate (DCA) results in the formation of several key metabolites. The initial product of GSTz1-mediated metabolism is glyoxylate. iarc.fr Glyoxylate can then be further metabolized through several pathways:

Oxidation to Oxalate: Glyoxylate can be oxidized to form oxalic acid. who.intiarc.fr

Reduction to Glycolate: Glyoxylate can be reduced to form glycolic acid. who.intiarc.fr

Transamination to Glycine (B1666218): Glyoxylate can undergo transamination to form the amino acid glycine. iarc.fr

These metabolites are generally less toxic than the parent compound and are more readily excreted from the body. Given the structural similarity, it is anticipated that the metabolism of this compound would also yield glyoxylate as a primary metabolite, which would then be converted to oxalate, glycolate, and glycine. The fluorine atom may be released as fluoride (B91410) ion during the initial dehalogenation step, which would then be handled by the body's normal fluoride homeostasis mechanisms.

Table 2: Major Urinary Metabolites of Dichloroacetate (DCA) in Mice

| Metabolite | Percentage of Dose |

| Glyoxylic Acid | 13.4 - 18.4% |

| Oxalic Acid | Included in glyoxylic acid total |

| Glycolic Acid | Included in glyoxylic acid total |

| Thiodiacetic Acid | 7.9 - 12.3% |

| Unchanged Dichloroacetic Acid | 2.2 - 2.3% |

This data is for dichloroacetate and serves as an estimate for the potential metabolites of this compound. iarc.fr

Excretion Pathways and Potential for Metabolic Accumulation

The primary route of excretion for the metabolites of di-halogenated acetates is through the urine. nih.gov As mentioned, unchanged di-halogenated acetates are poorly excreted via this route. The metabolic products, such as glyoxylate, oxalate, glycolate, and glycine, are more water-soluble and are efficiently cleared by the kidneys. A portion of the carbon from the acetate molecule can also be expired as carbon dioxide (CO2). who.int

The potential for metabolic accumulation of this compound itself is linked to the rate of its biotransformation. Studies with DCA have shown that chronic administration can lead to an auto-inhibition of its own metabolism, resulting in increased blood concentrations and a longer half-life. who.intnih.gov This suggests that under conditions of continuous exposure, dichlorofluoroacetate could potentially accumulate in the body to a greater extent than predicted from single-dose studies. The capacity of the GSTz1 enzyme system would be a key determinant of this potential for accumulation.

Influence of Species and Genetic Factors on Metabolic Profiles

Significant species differences have been observed in the metabolism of halogenated compounds. For instance, the metabolism of trichloroethylene (B50587), which produces DCA as a metabolite, varies between mice, rats, and dogs. oup.com Mice have been found to have appreciable concentrations of DCA in their blood after trichloroethylene exposure, while it was not found in measurable concentrations in rats or dogs. oup.com

These species differences are often attributable to variations in the activity and expression of metabolic enzymes like GSTz1. Genetic polymorphisms in the GSTZ1 gene in humans can also lead to individual differences in the ability to metabolize DCA. Individuals with certain genetic variants may have a reduced capacity to clear the compound, potentially leading to higher body burdens upon exposure. While direct evidence for this compound is lacking, it is reasonable to expect that its metabolism would also be subject to species and genetic variability, impacting its toxicokinetics and potential toxicity.

Advanced Analytical Methodologies for Detection and Quantification of Dichlorofluoroacetate

Chromatographic Techniques for Separation and Identification in Complex Matrices

Chromatography is the cornerstone for the analysis of haloacetic acids, providing the necessary separation from interfering compounds found in complex samples like drinking water. Both gas and liquid chromatography, especially when coupled with mass spectrometry, offer high levels of sensitivity and selectivity.

Gas chromatography is a widely utilized technique for HAA analysis, forming the basis of standard regulatory methods such as U.S. EPA Method 552.3. paragonlaboratories.comepa.govregulations.gov Due to the high polarity and low volatility of dichlorofluoroacetate, a crucial derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. nih.govthermofisher.com This typically involves esterification.

The common procedure includes:

Extraction: The analyte is first extracted from the aqueous sample using liquid-liquid extraction (LLE) or microextraction. nih.gov Methyl tert-butyl ether (MTBE) is a frequently used solvent for this purpose. fishersci.com

Derivatization: The extracted HAAs are converted to their methyl esters. This is commonly achieved by adding acidic methanol (B129727) (e.g., 10% sulfuric acid in methanol) and heating the mixture (e.g., at 50°C). acs.orgscispace.com Other reagents, such as n-octanol, have also been used for simultaneous derivatization and extraction. nih.gov

Analysis: The resulting methyl ester of dichlorofluoroacetic acid is then analyzed by GC-MS. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ion, offering cleaner baselines and fewer interferences compared to older methods using an electron capture detector (GC-ECD). nih.gov

GC-MS methods have been developed to achieve low microgram-per-liter detection limits. nih.gov For instance, a method using liquid-liquid microextraction and acidic methanol derivatization demonstrated method detection limits (MDLs) of less than 1 µg/L for a suite of nine HAAs. nih.gov The use of triple quadrupole mass spectrometry (GC-QqQ-MS/MS) can further enhance sensitivity and selectivity, with reported limits of detection (LODs) between 0.012 and 0.079 μg L−1 for ten different HAAs. rsc.org

Table 1: Example GC-MS Parameters for Haloacetic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | TraceGOLD TG-5SilMS (30m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl methylpolysiloxane phase |

| Carrier Gas | Helium or Hydrogen gcms.cz |

| Injection Mode | Splitless |

| Temperature Program | Initial 35°C, hold for 10 min, ramp to 65°C at 4°C/min, then ramp to 200°C at 15°C/min |

| Detector | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) or Full Scan Mode |

| Derivatization | Esterification with acidic methanol |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and increasingly popular alternative to GC-MS for HAA analysis. thermofisher.com A significant advantage of LC-MS/MS is its ability to analyze polar compounds directly in aqueous samples, often eliminating the need for the time-consuming derivatization step required for GC. sciex.comcranfield.ac.uk This simplification of sample preparation leads to faster turnaround times and potentially fewer analytical errors. ingenieria-analitica.com

Direct aqueous injection is a key feature of many LC-MS/MS methods. nih.govwaters.com These methods utilize reversed-phase chromatography for separation. sciex.com The high sensitivity of modern triple quadrupole mass spectrometers allows for detection limits well below regulatory requirements, often in the sub-µg/L range. sciex.comwaters.com For example, a direct injection LC-MS/MS method was developed that achieved limits of quantification (LOQ) of 0.5 µg/L for nine different HAAs with a run time of under 8 minutes. waters.com

These methods demonstrate high levels of robustness and accuracy, with recoveries consistently between 90% and 120% across different water matrices. sciex.comwaters.comlcms.cz The primary mode of detection is electrospray ionization (ESI) in the negative ion mode, which is highly sensitive for deprotonated acidic compounds like dichlorofluoroacetate. sciex.com

Table 2: Comparison of GC-MS and LC-MS/MS for Dichlorofluoroacetate Analysis

| Feature | GC-MS Approaches | LC-MS/MS Applications |

|---|---|---|

| Sample Preparation | Requires extraction and chemical derivatization nih.govchromatographyonline.com | Minimal; often direct aqueous injection is possible sciex.comingenieria-analitica.com |

| Analysis Time | Longer due to sample preparation thermofisher.com | Faster; short chromatographic run times cranfield.ac.ukwaters.com |

| Sensitivity | High, with MDLs typically <1 µg/L nih.gov | Very high, with LOQs often ≤0.5 µg/L waters.com |

| Matrix Effects | Fewer chromatographic interferences post-derivatization nih.gov | Prone to ion suppression/enhancement in ESI source thermofisher.comnih.gov |

| Regulatory Status | Basis of established EPA methods (e.g., 552.3) gcms.cz | Accepted as an alternative method in some jurisdictions thermofisher.com |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

While chromatography is essential for separation and quantification, spectroscopic techniques are invaluable for the fundamental structural confirmation and purity assessment of sodium dichlorofluoroacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for analyzing fluorine-containing compounds. aiinmr.com The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR measurements. oxinst.comwikipedia.org The chemical shift of the fluorine atom in dichlorofluoroacetate provides direct evidence of its chemical environment, and coupling to other nuclei can confirm the molecular structure. The wide chemical shift range of ¹⁹F NMR (around 800 ppm) allows for clear resolution of fluorine signals even in complex molecules. wikipedia.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic signals are from the carboxylate group (-COO⁻). Unlike a carboxylic acid C=O stretch near 1700 cm⁻¹, the carboxylate anion displays two distinct, strong peaks: an asymmetric stretch (νas) typically between 1650-1540 cm⁻¹ and a symmetric stretch (νs) between 1450-1360 cm⁻¹. spectroscopyonline.com The precise positions of these bands can confirm the presence of the carboxylate salt and can be used to assess the purity of a sample by checking for the absence of the broad -OH stretch and C=O stretch characteristic of the parent carboxylic acid. niscpr.res.in911metallurgist.com

Electrochemical and Ion-Selective Approaches for Real-time Monitoring

For applications requiring real-time or on-site monitoring, electrochemical and ion-selective methods offer a promising alternative to lab-based chromatographic techniques. Biosensors are an area of active development for the detection of halogenated organic compounds. google.communi.cz

These sensors typically consist of two main components: a biological sensing element and a transducer. google.com For dichlorofluoroacetate, the biological element could be an enzyme, such as a dehalogenase, which specifically catalyzes the cleavage of halogen atoms from the molecule. nih.gov This enzymatic reaction releases a halide ion (chloride) and a proton. The change in concentration of these products can be measured by a transducer, such as:

An ion-selective electrode (ISE) sensitive to chloride ions. google.com

A pH electrode or pH optode that detects the change in proton concentration (pH). google.communi.cz

The magnitude of the signal generated by the transducer is proportional to the concentration of the target analyte. This approach allows for the development of portable devices for rapid, on-site screening of water sources for contamination with halogenated compounds. muni.cz

Development and Validation of High-Sensitivity and High-Specificity Assays

The development of a reliable analytical method for dichlorofluoroacetate requires rigorous validation to ensure its performance characteristics are well-defined and fit for purpose. Validation protocols, often guided by regulatory standards like those from the U.S. EPA, assess several key parameters:

Linearity and Range: The method's response must be linear over a specific concentration range. This is typically evaluated by analyzing calibration standards at multiple levels and demonstrating a high coefficient of determination (R²) for the calibration curve, often >0.99. nih.govlcms.cz

Accuracy and Recovery: Accuracy is assessed by analyzing samples spiked with a known concentration of the analyte. The results are expressed as percent recovery, with typical acceptance criteria falling between 80% and 120%. lcms.czlcms.cz Studies on HAAs frequently report recoveries within this range across various water matrices. waters.com

Precision: Precision measures the repeatability of the method. It is determined by performing multiple analyses of the same sample and is expressed as the relative standard deviation (RSD). Intra-day (within-day) and inter-day (between-day) precision are evaluated, with RSDs typically required to be below 15-20%. nih.govwaters.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For modern LC-MS/MS methods, LOQs for HAAs are often reported at or below 1 µg/L. sciex.comlcms.cz

Validation ensures that the analytical method is sensitive, specific, and produces consistently accurate and precise data for the intended application.

Sample Preparation and Matrix Effects in Dichlorofluoroacetate Analysis

The choice of sample preparation is critical and depends on the analytical technique and the complexity of the sample matrix.

For GC-MS analysis , sample preparation is extensive, involving liquid-liquid microextraction followed by derivatization. chromatographyonline.com A typical procedure involves acidifying a 40 mL water sample to a pH <0.5, extracting with a small volume of solvent (e.g., 4 mL of MTBE), and then proceeding with esterification.

For LC-MS/MS analysis , sample preparation can be significantly simpler. Direct aqueous injection is often feasible, requiring only the addition of a preservative (like ammonium chloride) and acidification prior to analysis. cranfield.ac.ukingenieria-analitica.comwaters.com However, LC-MS/MS is susceptible to matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the ESI source, leading to signal suppression or enhancement. thermofisher.comnih.gov Tap water, for example, contains anions like chloride and sulfate that can suppress the HAA signal. thermofisher.com

Strategies to mitigate matrix effects include:

Sample Dilution: A simple approach to reduce the concentration of interfering matrix components.

Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and pre-concentrate the analyte, separating it from matrix components. memphis.eduscielo.brnih.gov Polymeric sorbents have been shown to be effective for extracting HAAs from water. nih.gov

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed can compensate for consistent matrix effects. cranfield.ac.ukwaters.comulisboa.pt

Specialized Chromatography: The use of HPLC columns specifically designed for HAA analysis, which may employ mixed-mode retention mechanisms (e.g., reversed-phase and anion-exchange), can improve the separation of HAAs from interfering matrix ions. thermofisher.com

Toxicological Profile of this compound Remains Largely Uncharacterized

A comprehensive review of publicly available scientific literature and safety data reveals a significant gap in the toxicological understanding of the chemical compound this compound. Despite the detailed framework for toxicological assessment requested, extensive searches have yielded no specific research studies on its organ-specific toxicity, cellular responses, genotoxicity, reproductive effects, neurotoxicity, or immunotoxicity.

Safety Data Sheets (SDS) from multiple chemical suppliers are the primary sources of information regarding the health hazards of this compound. These documents consistently state that the toxicological properties of the compound have not been fully investigated. fishersci.comsigmaaldrich.com The available information is limited to classifications of potential hazards rather than detailed toxicological studies.

According to these data sheets, this compound is classified as a substance that may cause skin, eye, and respiratory irritation. sigmaaldrich.comsynquestlabs.com However, crucial data regarding its effects following short-term or long-term exposure are not available. There is no information on acute toxicity, and assessments of carcinogenicity, mutagenicity, or reproductive toxicity have not been listed. fishersci.comsynquestlabs.comchemicalbook.com

The absence of dedicated research into the toxicological pathways of this compound means that the following areas, specified for detailed analysis, remain unexplored for this specific compound:

Emerging Research Frontiers and Translational Opportunities for Dichlorofluoroacetate

Integration with Multi-Omics Approaches: Metabolomics, Proteomics, and Transcriptomics

The biological effects of any compound are underpinned by complex changes at the molecular level. Multi-omics approaches offer a powerful, unbiased way to comprehensively map these changes. To date, specific multi-omics studies on sodium dichlorofluoroacetate are not extensively reported in the literature. However, research on the related compound dichloroacetate (B87207) (DCA) provides a clear roadmap for future investigations.

Transcriptomics would reveal the landscape of gene expression changes induced by dichlorofluoroacetate exposure. This could identify key signaling pathways and transcription factors that are activated or repressed, offering clues to its primary mechanism of action.

Proteomics provides a functional snapshot of the cell by quantifying changes in protein abundance and post-translational modifications. A proteomics analysis of heart mitochondria in diabetic rats treated with DCA revealed significant alterations in proteins related to oxidative damage and mitochondrial function, such as protein amine oxidase [flavin-containing] A (AOFA) and thioredoxin-dependent peroxide reductase. Similar studies on dichlorofluoroacetate could identify unique protein targets or differential effects on mitochondrial proteomes, clarifying its specific bioactivity. Proteomics can also serve to identify markers of exposure and effect in toxicological studies.

Metabolomics would directly assess the impact of dichlorofluoroacetate on cellular metabolism. By tracking fluctuations in endogenous metabolites (e.g., amino acids, lipids, TCA cycle intermediates), metabolomics could confirm expected effects on pathways like glycolysis and oxidative phosphorylation and uncover novel metabolic perturbations.

The integration of these datasets would provide a holistic understanding of dichlorofluoroacetate's mechanism of action, identifying key nodes in the cellular response that could be exploited for therapeutic purposes or used as biomarkers for environmental exposure.

| Omics Approach | Objective for Dichlorofluoroacetate Research | Potential Insights | Example from Analogues (DCA) |

| Transcriptomics | Identify genes and pathways modulated by exposure. | Elucidation of primary cellular response, identification of regulatory networks. | Studies on DCA show modulation of genes involved in apoptosis and cell cycle regulation. |

| Proteomics | Quantify changes in protein expression and modification. | Identification of specific protein targets, understanding of functional cellular changes. | DCA treatment in diabetic rats altered mitochondrial proteins involved in oxidative stress and calcium regulation. |

| Metabolomics | Profile changes in endogenous small-molecule metabolites. | Direct assessment of impact on metabolic pathways, discovery of off-target metabolic effects. | DCA is known to shift metabolism from glycolysis towards glucose oxidation by inhibiting pyruvate (B1213749) dehydrogenase kinase. |

Rational Design of Dichlorofluoroacetate-Based Therapeutics and Pro-drugs

The rational design of new chemical entities is a cornerstone of modern drug discovery. For dichlorofluoroacetate, this frontier involves two main strategies: using it as a parent compound for new therapeutics or incorporating it into pro-drugs to enhance the efficacy of existing medicines. The rationale for pro-drug design often includes improving properties like membrane permeability or site-specific delivery.

Research into DCA has demonstrated the viability of a dual-targeting pro-drug strategy. By incorporating DCA as an axial ligand in platinum(IV) complexes, researchers have created pro-drugs that, upon intracellular reduction, release both a cytotoxic platinum(II) agent targeting nuclear DNA and DCA to modulate mitochondrial metabolism. This approach synergistically attacks cancer cells by combining a direct cytotoxic effect with the reversal of the Warburg effect. Similarly, a binary pro-drug of DCA and the chemotherapeutic doxorubicin (B1662922) was designed to be selectively activated by cancer-associated esterases, releasing both agents to induce a combined therapeutic effect.

Advanced Drug Delivery Systems for Targeted Efficacy and Reduced Systemic Effects

Effective delivery is critical for translating a bioactive molecule into a viable therapeutic. Advanced drug delivery systems aim to improve the therapeutic index of a compound by controlling its release and directing it to the target site. For a small, water-soluble molecule like this compound, encapsulation within nanocarriers presents a promising strategy.

Lipid-based nanoparticles (LNPs) are a clinically advanced and versatile platform for delivering a wide variety of therapeutic agents, including small molecules. These systems can encapsulate hydrophilic compounds in their aqueous core or lipid bilayers, shielding them from rapid clearance and enabling targeted delivery. Different types of LNPs, such as liposomes and solid lipid nanoparticles (SLNs), offer distinct advantages in terms of drug loading, release profiles, and stability. Encapsulating dichlorofluoroacetate in LNPs could enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect and could be further modified with targeting ligands (e.g., antibodies, peptides) to achieve active targeting of specific cells or tissues.

| Delivery System | Description | Potential Application for Dichlorofluoroacetate |

| Liposomes | Vesicles composed of one or more lipid bilayers surrounding an aqueous core. | Encapsulation of the hydrophilic sodium salt of dichlorofluoroacetate to alter pharmacokinetics and enable passive tumor targeting. |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles with a solid lipid core matrix, stable at body temperature. | Controlled release formulations, potentially for sustained local delivery. |

| Polymeric Nanoparticles | Nanoparticles formed from biodegradable polymers (e.g., PLGA). | Offer tunable degradation rates for precise control over the release of encapsulated dichlorofluoroacetate. |

| Targeted Nanocarriers | Any of the above systems functionalized with surface ligands (e.g., antibodies, peptides). | Active targeting to specific cell types (e.g., cancer cells overexpressing a particular receptor) to increase local concentration and reduce systemic exposure. |

Environmental and Ecological Impact Studies from a Mechanistic Viewpoint

Halogenated acetic acids are a major class of drinking water disinfection byproducts, making their environmental fate a subject of significant interest. Mechanistic studies are crucial for predicting the persistence, transformation, and ecological impact of dichlorofluoroacetate in the environment. Research should focus on key processes such as biodegradation, abiotic degradation, and bioaccumulation.

Microbial degradation is a primary pathway for the breakdown of many halogenated organic compounds. Studies on river ecosystems have identified diverse microbial communities possessing genes for both halogenation and dehalogenation, with metabolic pathways capable of catabolizing compounds like chlorocyclohexane (B146310) and fluorobenzoates. The key enzymes in these pathways are dehalogenases, which cleave carbon-halogen bonds. A critical research frontier for dichlorofluoroacetate is to identify specific microorganisms and dehalogenase enzymes capable of its degradation. The combination of chlorine and fluorine atoms on the same carbon may present a unique challenge or opportunity for microbial enzymes, and understanding this from a mechanistic viewpoint is essential. For instance, studies on other anthropogenic compounds show that partial biodegradation can significantly alter their potential to form other disinfection byproducts.

Key mechanistic questions for investigation include:

Biodegradation Pathways: What microbial consortia and specific enzymes are responsible for the degradation of dichlorofluoroacetate? Does degradation proceed via hydrolytic or reductive dehalogenation?

Abiotic Degradation: What is the rate of hydrolysis and photolysis under various environmental conditions (pH, temperature, sunlight exposure)?

Mobility and Transport: How strongly does dichlorofluoroacetate sorb to soil and sediment? This will determine its potential for leaching into groundwater.

Toxicity Mechanisms in Ecological Receptors: How does its specific halogen composition affect its toxicity to representative aquatic and terrestrial organisms compared to other haloacetic acids?

Comparative Efficacy and Safety Profiling within the Halogenated Acetate (B1210297) Class

The biological activity of halogenated acetates is highly dependent on the number and type of halogen substituents. A systematic comparative profiling of dichlorofluoroacetate against other haloacetic acids (HAAs) is essential to understand its unique therapeutic and toxicological potential.

Studies comparing mono-, di-, and tri-halogenated acetates have revealed clear structure-activity relationships. For instance, in monohaloacetic acids, the toxic potency (iodo- > bromo- >> chloroacetic acid) correlates directly with the compound's alkylating potential and the leaving group ability of the halogen, with a proposed mechanism involving the inhibition of the key glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Comparative genotoxicity assays have also shown that the mutagenic activity of chlorinated and brominated acetates varies with the degree of halogenation.

A comprehensive profiling of dichlorofluoroacetate would involve assessing its activity in a panel of assays alongside other HAAs. This would clarify how the substitution of a fluorine atom for a chlorine or hydrogen atom impacts key biological endpoints. Such data is critical for predicting its potential as a therapeutic agent and its risk as an environmental contaminant.

| Compound | Halogen Substituents | Reported Genotoxicity (Ames Test, S. typhimurium TA100) | Proposed Toxicity Mechanism |

| Monochloroacetic Acid | 1 Cl | Not mutagenic | Inhibition of GAPDH |

| Dichloroacetic Acid | 2 Cl | Mutagenic | Inhibition of PDK; GSTzeta metabolism |

| Trichloroacetic Acid | 3 Cl | Mutagenic | Peroxisome proliferation |

| Monobromoacetic Acid | 1 Br | Mutagenic | Inhibition of GAPDH |

| Dibromoacetic Acid | 2 Br | Mutagenic | N/A |

| Dichlorofluoroacetic Acid | 2 Cl, 1 F | To be determined | To be determined |

| Trifluoroacetic Acid | 3 F | N/A | Allosteric modulator of glycine (B1666218) receptor |

Novel Applications Beyond Current Scope: Theoretical and Experimental Investigations

Beyond its potential biological activities, this compound may serve as a valuable building block in organic synthesis. Halogenated compounds of this type are often used as precursors for the generation of reactive carbene intermediates. For example, sodium chlorodifluoroacetate is widely used as a convenient source of difluorocarbene (:CF₂) for the synthesis of gem-difluorocyclopropanes and other fluorinated molecules.

The thermal decomposition of this compound would be expected to proceed via decarboxylation to generate a dichlorofluoromethyl anion, which could then eliminate a chloride ion to produce chlorofluorocarbene (:CFCl). Chlorofluorocarbene is a known reactive intermediate, and having a convenient, solid precursor could facilitate its use in synthetic chemistry. This opens a potential application for this compound in the synthesis of novel chlorofluoro-substituted molecules, which are of interest in medicinal and materials chemistry.

Theoretical investigations using computational chemistry could predict the stability and reactivity of dichlorofluoroacetate and its derived carbene, guiding experimental efforts. Experimental studies would then focus on optimizing reaction conditions for generating chlorofluorocarbene and exploring its reactivity with a range of substrates, such as alkenes and electron-rich aromatic systems, to create novel chemical building blocks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.